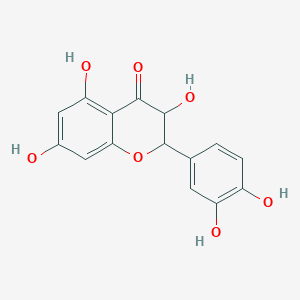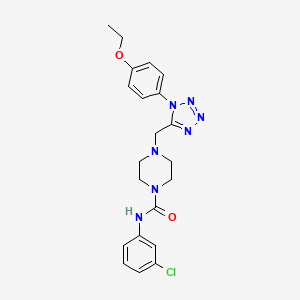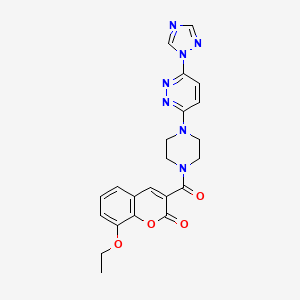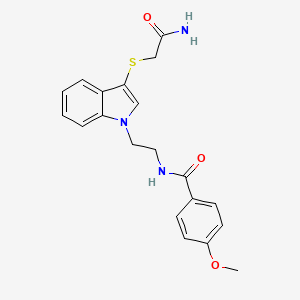
Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Synthesis Analysis
Benzofuran-3-carboxylate esters, which this compound is a part of, can be synthesized through various methods . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of this compound is C24H19NO5. The molecular weight is 401.418.Chemical Reactions Analysis
The construction of two fused rings from nonaromatic precursors is a difficult task in heterocyclic chemistry . A series of 2-substituted benzofuran-3-carboxylate esters can be obtained from acrolein dimer and 1,3-dicarboxylic compounds . The proposed reaction mechanism includes a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Benzofuran compounds, including Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylate, are subjects of interest due to their versatile chemical properties, which make them suitable for the synthesis of complex organic molecules. For instance, Gao et al. (2011) described a facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the potential of benzofuran derivatives in synthesizing complex organic structures (Gao et al., 2011). Similarly, Pergomet et al. (2017) reported the first total synthesis of a 2-isopropyliden-2H-benzofuran-3-one derivative, highlighting the synthetic utility of benzofuran derivatives in organic chemistry (Pergomet et al., 2017).
Antimicrobial Screening
Kumari et al. (2019) explored the antimicrobial potential of benzofuran aryl ureas and carbamates, demonstrating the biological relevance of benzofuran derivatives. This study suggests that this compound could have potential antimicrobial applications, given the structural similarity (Kumari et al., 2019).
Pharmaceutical Applications
The research by Murphy et al. (1990) on iodobenzamide analogues, including benzofuran derivatives, as potential D-2 dopamine receptor imaging agents in the CNS, indicates the pharmacological importance of benzofuran derivatives. These findings underscore the potential of this compound in developing new pharmaceutical agents (Murphy et al., 1990).
Catalytic and Environmental Applications
Romero et al. (2009) studied the transformation of benzofuran and its derivatives over a sulfided NiMoP/Al2O3 catalyst, highlighting the role of benzofuran compounds in catalytic processes, potentially applicable in environmental remediation (Romero et al., 2009).
Propriétés
IUPAC Name |
ethyl 3-[(3-phenoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-2-28-24(27)22-21(19-13-6-7-14-20(19)30-22)25-23(26)16-9-8-12-18(15-16)29-17-10-4-3-5-11-17/h3-15H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJXZKIBICJURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide](/img/structure/B2748274.png)

![1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene](/img/structure/B2748279.png)
![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748280.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2748284.png)
![4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol](/img/structure/B2748285.png)
![Tert-butyl 2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2748288.png)
![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2748289.png)



